
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is a chemical compound with the molecular formula C9H12N2Cl It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-aminopyridine and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
化学反応の分析
Types of Reactions
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(6-Aminopyridin-3-yl)-2-methylpropanoic acid hydrochloride: A similar compound with a carboxylic acid group instead of a nitrile group.
3-(6-Aminopyridin-3-yl)-N-Methyl-N-[(1-Methyl-1h-Indol-2-Yl)Methyl]Acrylamide: Another related compound with different functional groups.
Uniqueness
2-(6-Aminopyridin-3-yl)-2-methylpropanenitrile hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its nitrile group allows for specific reactions and interactions that are not possible with similar compounds having different functional groups.
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-(6-aminopyridin-3-yl)-2-methylpropanenitrile;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-9(2,6-10)7-3-4-8(11)12-5-7;/h3-5H,1-2H3,(H2,11,12);1H |
InChIキー |
OVMZJLLLNRBKMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#N)C1=CN=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


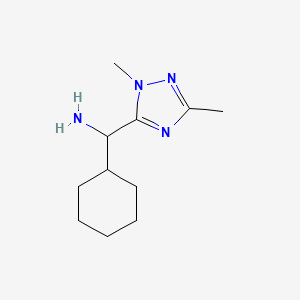
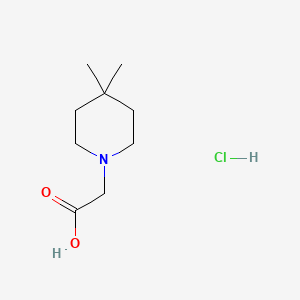
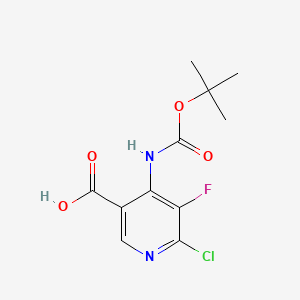
![1-[(2,3-Dihydro-7-benzofuranyl)methyl]cyclopropanamine](/img/structure/B13475654.png)

![rac-tert-butyl(3aR,6aS)-5-hydroxy-5-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate,cis](/img/structure/B13475690.png)
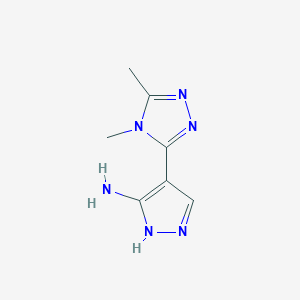
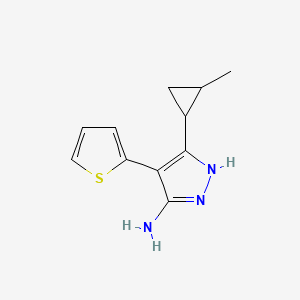
![[4-(Fluoromethyl)oxan-4-yl]methanamine](/img/structure/B13475702.png)
![2-Bromo-6-[(piperazin-1-yl)methyl]phenol](/img/structure/B13475732.png)




